REACTION_CXSMILES
|
Br[C:2]1[N:7]=[CH:6][C:5]([N:8]2[CH2:14][CH2:13][CH2:12][N:11]([C:15](OC(C)(C)C)=O)[CH2:10][CH2:9]2)=[CH:4][C:3]=1OC.BrC1CC(=O)NC1=O>C(#N)C>[CH3:15][N:11]1[CH2:12][CH2:13][CH2:14][N:8]([C:5]2[CH:6]=[N:7][CH:2]=[CH:3][CH:4]=2)[CH2:9][CH2:10]1
|
Name
|
1-(6-Bromo-5-methoxy-3-pyridyl)-4-(tert-butoxycarbonyl)-homopiperazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=N1)N1CCN(CCC1)C(=O)OC(C)(C)C)OC
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
BrC1C(=O)NC(C1)=O
|
Name
|
1-(5-methoxy-3- pyridyl)-4-tert-butoxycarbinyl homopiperazine
|
Quantity
|
6.14 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel with ethyl acetate and petroleum (1:1) as solvent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CCC1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |